2-(3-Nitrophenyl)ethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

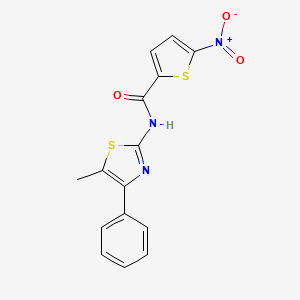

Molecular Structure Analysis

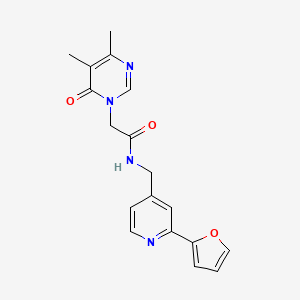

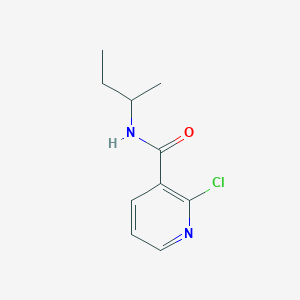

The molecular structure of “2-(3-Nitrophenyl)ethanesulfonyl chloride” consists of an ethanesulfonyl group (a two-carbon chain with a sulfonyl group) attached to a 3-nitrophenyl group (a phenyl ring with a nitro group at the 3rd position).Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Nitrophenyl)ethanesulfonyl chloride” are not available, sulfonyl chlorides are generally highly reactive. They are electrophiles and can react with a variety of nucleophiles, including alcohols, amines, and carboxylic acids .Scientific Research Applications

1. Synthesis of Derivatives

2-(3-Nitrophenyl)ethanesulfonyl chloride is involved in the synthesis of various chemical compounds. For instance, it is used in the preparation of 3-nitro-2-pyridinesulfenyl chloride, which further facilitates the synthesis of N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives of cysteine and D-penicillamine. This showcases its role in the creation of complex chemical structures (Ueki, Honda, Kazama, & Katoh, 1994).

2. Chemical Reactions and Transformations

The compound is also significant in various chemical reactions and transformations. For example, it is a major product in reactions involving lithium 2-(phenylthio)ethanesulfinate and chlorine, and in reactions with benzenethiol and ethenesulfonyl chloride (King & Khemani, 1985).

3. Protecting Group in Peptide Chemistry

One significant application is its role as a protecting group in peptide chemistry. The 3‐nitro‐2‐pyridinesulfenyl group, commonly abbreviated as Npys‐Cl, is used for protecting amines, alcohols, and thiols. This group plays a vital role in facilitating the formation of mixed disulfides, which is crucial for peptide synthesis (Rentier, Fukumoto, Taguchi, & Hayashi, 2017).

4. Application in Solid-Phase Synthesis

This compound finds its use in solid-phase synthesis. Polymer-supported benzenesulfonamides prepared from it are key intermediates in various chemical transformations. This includes rearrangements that yield diverse chemical scaffolds, illustrating its versatility in chemical synthesis (Fülöpová & Soural, 2015).

5. Formation of Self-Assembled Monolayers

Another application is in the formation of self-assembled monolayers (SAMs) on gold surfaces. 4-Nitrophenyl sulfenyl chloride, a related compound, demonstrates the potential for creating densely packed aromatic SAMs, indicating a similar potential for 2-(3-Nitrophenyl)ethanesulfonyl chloride in surface chemistry applications (Houmam, Muhammad, Chahma, Koczkur, & Thomas, 2011).

Mechanism of Action

Sulfonyl Chlorides

Sulfonyl chlorides, such as methanesulfonyl chloride , are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group. They are often used as intermediates in the preparation of other compounds in pharmaceuticals and organic synthesis .

Mode of Action

Sulfonyl chlorides are reactive substances. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters . These reactions are commonly used in medicinal chemistry to create a variety of biologically active compounds.

Result of Action

The molecular and cellular effects of sulfonyl chlorides are diverse, as these compounds are often used to synthesize a wide range of pharmaceuticals and biologically active compounds .

Action Environment

The action, efficacy, and stability of sulfonyl chloride compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive substances .

properties

IUPAC Name |

2-(3-nitrophenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-15(13,14)5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRPOXJRYSFLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]acetamide](/img/structure/B2608173.png)

![3-[4-amino-3-[(3-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2608174.png)

![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2608183.png)

![(E)-N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608187.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608192.png)

![2-Cyclopropyl-5-[(3,5-dimethylbenzyl)oxy]-1-benzofuran-3-carbaldehyde](/img/structure/B2608194.png)